molecular formula C13H23N5 B374187 N,1-dicyclohexyltetrazol-5-amine

N,1-dicyclohexyltetrazol-5-amine

Cat. No.: B374187
M. Wt: 249.36g/mol
InChI Key: OUHRGNZCIPEWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Dicyclohexyltetrazol-5-amine is a tetrazole derivative characterized by two cyclohexyl substituents attached to the tetrazole core at the 1-position and the amine group at the 5-position. Tetrazoles are nitrogen-rich heterocycles widely studied for applications in pharmaceuticals, agrochemicals, and energetic materials due to their stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C13H23N5

Molecular Weight

249.36g/mol

IUPAC Name

N,1-dicyclohexyltetrazol-5-amine

InChI

InChI=1S/C13H23N5/c1-3-7-11(8-4-1)14-13-15-16-17-18(13)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15,17)

InChI Key

OUHRGNZCIPEWCP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NN=NN2C3CCCCC3

Canonical SMILES

C1CCC(CC1)NC2=NN=NN2C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between N,1-dicyclohexyltetrazol-5-amine and related tetrazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications CAS Number Reference
This compound* C₁₃H₂₃N₅ 261.36 Cyclohexyl (1), NH₂ (5) High lipophilicity, steric bulk Not provided
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine C₁₁H₁₅N₅O₂ 249.27 Methyl (1), 2,3-dimethoxybenzyl (N) Water solubility: 28.9 µg/mL 876897-53-9
N,N-Dibenzyl-2H-tetrazol-5-amine C₁₅H₁₅N₅ 265.32 Benzyl (N,N), H (2) High molecular weight, aromatic 77737-90-7
5,5’-Bis(1H-tetrazolyl)amine C₂H₃N₉ 185.11 Tetrazole (5,5’), NH (bridge) Energetic material precursor Not provided
N,1-Dimethyl-5-nitro-1H-benzodiazol-2-amine C₉H₁₀N₄O₂ 206.20 Methyl (1), nitro (5) Stimulant properties, nitro group 596130-84-6

*Note: Properties of this compound are inferred from structural analogs.

Structural and Functional Differences

Substituent Effects
  • Cyclohexyl vs. Benzyl/Methyl Groups: The cyclohexyl groups in this compound confer significant steric hindrance and lipophilicity compared to the benzyl (N,N-dibenzyl-2H-tetrazol-5-amine, ) or methyl/aryl (N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine, ) substituents. This reduces water solubility but enhances stability in nonpolar environments.
  • Amine Position : The 5-amine group in tetrazoles is critical for hydrogen bonding. In 5,5’-bis(tetrazolyl)amine, the bridging NH group enables coordination with metals, making it suitable for energetic materials .
Physicochemical Properties
  • Solubility: N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine exhibits moderate water solubility (28.9 µg/mL) due to polar methoxy groups , whereas this compound likely has lower solubility due to nonpolar cyclohexyl substituents.
  • Thermal Stability : Benzodiazoles like N,1-dimethyl-5-nitro-1H-benzodiazol-2-amine show nitro-group-induced instability , whereas tetrazoles (e.g., N,N-dibenzyl-2H-tetrazol-5-amine) are thermally robust .

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